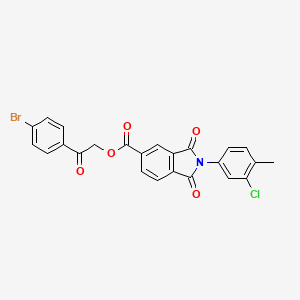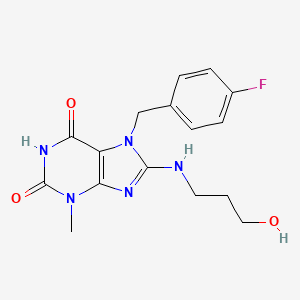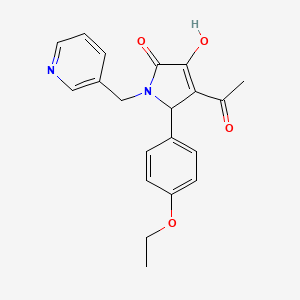
N-(4-chlorophenyl)-2-methylquinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-methylquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 4-chlorophenyl group and the 2-methylquinolin-4-amine moiety in this compound contributes to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methylquinolin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroaniline with 2-methylquinoline-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, reaction time, and the concentration of reagents. Additionally, continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial and anticancer properties, showing promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.
Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes in microorganisms and cancer cells. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division, thereby exerting its antimicrobial and anticancer effects.
相似化合物的比较
N-(4-chlorophenyl)-2-methylquinolin-4-amine can be compared with other similar compounds, such as:
N-(4-chlorophenyl)-2-methylquinolin-4-ol: This compound has a hydroxyl group instead of an amine group, which may result in different biological activities and chemical properties.
N-(4-bromophenyl)-2-methylquinolin-4-amine: The presence of a bromine atom instead of chlorine may affect the compound’s reactivity and potency.
N-(4-chlorophenyl)-2-ethylquinolin-4-amine: The substitution of a methyl group with an ethyl group may influence the compound’s pharmacokinetics and biological activity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
属性
分子式 |
C16H13ClN2 |
|---|---|
分子量 |
268.74 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-methylquinolin-4-amine |
InChI |
InChI=1S/C16H13ClN2/c1-11-10-16(14-4-2-3-5-15(14)18-11)19-13-8-6-12(17)7-9-13/h2-10H,1H3,(H,18,19) |
InChI 键 |
BVBVEJRKKXUUQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({2-(4-methylphenyl)-2-oxo-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B15032018.png)

![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B15032050.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15032063.png)
![Ethyl 4-[(3,4-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B15032068.png)

![5-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-3-ol](/img/structure/B15032075.png)
![ethyl 1-amino-5-butyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B15032077.png)
![1-(Azepan-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15032081.png)

![(2Z)-N-(3-ethoxyphenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B15032090.png)
![N-(3-Chloro-4-methylphenyl)-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B15032093.png)
![2,2,2-trifluoro-1-[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B15032106.png)
![4-{[(1-Octanoyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoic acid](/img/structure/B15032108.png)
